molecular formula C23H24ClN5O2 B10836042 6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione

6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione

Cat. No.: B10836042
M. Wt: 437.9 g/mol
InChI Key: MRWKTDPDQXVRSA-UHFFFAOYSA-N
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Description

Pyrimidine derivative 33 is a heterocyclic aromatic organic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. Pyrimidine derivative 33, in particular, has shown promise in various scientific research fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivative 33 typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of an aldehyde with malononitrile and benzamidine hydrochloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of pyrimidine derivative 33 often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and reduce the overall cost of production .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine derivative 33 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine derivative 33 can lead to the formation of pyrimidine N-oxide, while reduction can yield dihydropyrimidine derivatives .

Scientific Research Applications

Pyrimidine derivative 33 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties. It has shown promise as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of pyrimidine derivative 33 involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biochemical pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth or the suppression of viral replication .

Comparison with Similar Compounds

Pyrimidine derivative 33 can be compared with other similar compounds, such as:

Uniqueness: Pyrimidine derivative 33 is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike some other pyrimidine derivatives, it has shown a broader spectrum of activity and higher potency in certain applications .

Properties

Molecular Formula

C23H24ClN5O2

Molecular Weight

437.9 g/mol

IUPAC Name

6-(3-aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24ClN5O2/c1-2-3-11-28-21(27-10-4-5-18(25)14-27)13-22(30)29(23(28)31)15-19-9-7-16-6-8-17(24)12-20(16)26-19/h6-9,12-13,18H,4-5,10-11,14-15,25H2,1H3

InChI Key

MRWKTDPDQXVRSA-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C(=CC(=O)N(C1=O)CC2=NC3=C(C=CC(=C3)Cl)C=C2)N4CCCC(C4)N

Origin of Product

United States

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